molecular formula C16H19NO4S B5692891 isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate

isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate

Cat. No. B5692891
M. Wt: 321.4 g/mol
InChI Key: IQVVIRPMUWTIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate, also known as KMUP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a furoylamino-substituted thiophene derivative that has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate is not yet fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. Additionally, isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate has been found to inhibit angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). It has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate. One potential area of research is the use of isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate in the treatment of neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate to improve its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate and its potential applications in various fields.
In conclusion, isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate is a novel compound that has shown promising results in various studies. Its potential therapeutic applications make it an interesting area of research for scientists. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate have been discussed in this paper.

Synthesis Methods

Isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate can be synthesized by reacting 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isopropyl 4-ethyl-2-aminobenzoate to obtain the desired compound. The compound can be further purified using column chromatography.

Scientific Research Applications

Isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

propan-2-yl 4-ethyl-2-(furan-2-carbonylamino)-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-5-11-10(4)22-15(13(11)16(19)21-9(2)3)17-14(18)12-7-6-8-20-12/h6-9H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVVIRPMUWTIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-ethyl-2-[(furan-2-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate

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